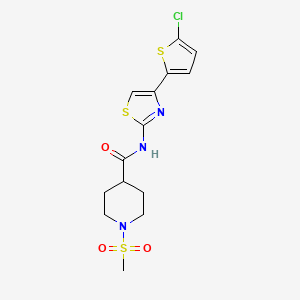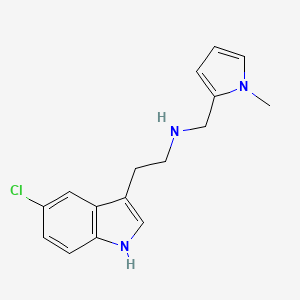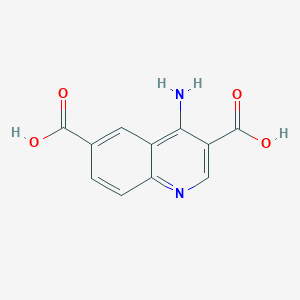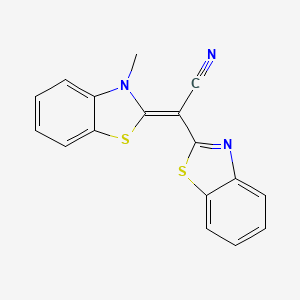
4-Indolinylpyrimidine-2-thiol
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Chemical Reactions Analysis
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Physical And Chemical Properties Analysis
ADC and mAb respond differently to thermal stress. Both the melting temperatures and heat capacities are substantially lower for the ADC .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
“4-Indolinylpyrimidine-2-thiol” can be used in the synthesis of novel compounds. A novel indole moiety bearing pyrimidine-2-thiol derivatives was synthesized from chalcones using a designed synthesis procedure . This process involved a reaction of substituted acetophenones and indole-3-aldehyde .
Anti-Inflammatory Activities
Pyrimidines, including “4-Indolinylpyrimidine-2-thiol”, have been found to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are known to exhibit antioxidant properties . This makes “4-Indolinylpyrimidine-2-thiol” a potential candidate for research in oxidative stress-related conditions.
Antibacterial and Antiviral Activities
Pyrimidines, including “4-Indolinylpyrimidine-2-thiol”, have been found to display antibacterial and antiviral activities . This suggests potential applications in the development of new antibacterial and antiviral agents.
Antifungal and Antituberculosis Activities
In addition to antibacterial and antiviral activities, pyrimidines also exhibit antifungal and antituberculosis activities . This indicates that “4-Indolinylpyrimidine-2-thiol” could be used in the research and development of new antifungal and antituberculosis drugs.
Inhibitory Effects Against NO and iNOS Activities
Several 5-nitropyrimidine-2,4-dione analogs, which could potentially include “4-Indolinylpyrimidine-2-thiol”, were synthesized and subsequently screened for their inhibitory effects against NO and iNOS activities . This suggests potential applications in the research of diseases related to NO and iNOS activities.
Wirkmechanismus
Target of Action
4-Indolinylpyrimidine-2-thiol is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of 4-Indolinylpyrimidine-2-thiol involves its interaction with its targets, leading to changes in their expression and activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of these inflammatory mediators .
Biochemical Pathways
The biochemical pathways affected by 4-Indolinylpyrimidine-2-thiol are those involved in the synthesis and metabolism of purines and pyrimidines . De novo purine and pyrimidine biosynthetic pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies: The purine ring is built on PRPP. The pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .
Result of Action
The result of the action of 4-Indolinylpyrimidine-2-thiol is the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to potent anti-inflammatory effects, as evidenced by a large number of pyrimidines .
Safety and Hazards
Zukünftige Richtungen
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c16-12-13-7-5-11(14-12)15-8-6-9-3-1-2-4-10(9)15/h1-5,7H,6,8H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNDPTMGOCAWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Indolinylpyrimidine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3198251.png)
![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)


![1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198277.png)


![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)
![N-(4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198303.png)
![N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198312.png)